molecular formula C18H18FNO4S B2425475 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1396711-78-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2425475
CAS No.: 1396711-78-6
M. Wt: 363.4
InChI Key: JLMMRXDEPHRVAL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H18FNO4S and its molecular weight is 363.4. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thioacetamide structure with a 4-fluorophenyl substituent. The molecular formula is C15H16FNO3SC_{15}H_{16}FNO_3S, with a molecular weight of approximately 303.36 g/mol.

PropertyValue
Molecular FormulaC15H16FNO3S
Molecular Weight303.36 g/mol
CAS Number1396675-47-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzo[d][1,3]dioxole derivatives. The process may include the formation of the hydroxypropyl group through nucleophilic substitution and subsequent introduction of the thioacetamide moiety.

Anticancer Properties

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 = 2.38 µM
  • HCT116 (colon cancer) : IC50 = 1.54 µM
  • MCF7 (breast cancer) : IC50 = 4.52 µM

In comparison, the standard drug doxorubicin exhibited higher IC50 values (7.46 µM for HepG2) indicating that these derivatives may be more effective than established treatments in some cases .

The mechanisms underlying the anticancer effects involve several pathways:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways which are crucial in tumor growth and proliferation.
  • Apoptosis Induction : Assessment through annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2, which are involved in mitochondrial apoptosis pathways.
  • Cell Cycle Arrest : Analysis reveals that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

Study on Antitumor Activity

A notable study synthesized several derivatives including N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-thioacetamides and evaluated their cytotoxic effects on different cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also showed selective toxicity toward cancer cells over normal cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of these compounds to various biological targets such as EGFR and other kinases involved in cancer progression. These studies suggest a strong interaction between the compound and target proteins, supporting its potential as an effective therapeutic agent .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S/c1-18(22,12-2-7-15-16(8-12)24-11-23-15)10-20-17(21)9-25-14-5-3-13(19)4-6-14/h2-8,22H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMRXDEPHRVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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